molecular formula C7H15NO3 B119392 N-2-(Hydroxyethyl)-L-valine CAS No. 101769-73-7

N-2-(Hydroxyethyl)-L-valine

Cat. No.: B119392
CAS No.: 101769-73-7
M. Wt: 161.2 g/mol
InChI Key: AJNYQRXDVGKEIT-LURJTMIESA-N
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Description

N-2-(Hydroxyethyl)-L-valine is an organic compound with the molecular formula C7H15NO3 It is a derivative of amino acids and is characterized by the presence of a hydroxyethylamino group attached to the second carbon of a 3-methylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-(Hydroxyethyl)-L-valine typically involves the reaction of 3-methylbutanoic acid with 2-aminoethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the hydroxyethylamino group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-2-(Hydroxyethyl)-L-valine undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-2-(Hydroxyethyl)-L-valine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-2-(Hydroxyethyl)-L-valine involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-methylbutanoic acid: Lacks the hydroxyethyl group.

    (2S)-2-(2-hydroxyethylamino)-3-phenylpropanoic acid: Contains a phenyl group instead of a methyl group.

Uniqueness

N-2-(Hydroxyethyl)-L-valine is unique due to the presence of both a hydroxyethylamino group and a 3-methylbutanoic acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-5(2)6(7(10)11)8-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNYQRXDVGKEIT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40906618
Record name N-(2-Hydroxyethyl)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101769-73-7
Record name L-Valine, N-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101769737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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